molecular formula C15H15ClN2O3 B14942503 2-([(4-Chlorophenyl)methyl]amino)-1-(4-nitrophenyl)ethanol

2-([(4-Chlorophenyl)methyl]amino)-1-(4-nitrophenyl)ethanol

Cat. No.: B14942503
M. Wt: 306.74 g/mol
InChI Key: FHUDGSCUHMFGGP-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)-1-ethanol is an organic compound that features both a chlorobenzyl and a nitrophenyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)-1-ethanol typically involves the reaction of 4-nitrophenyloxirane with 4-chlorobenzylamine in the medium of 2-propanol. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the nucleophilic attack on the less substituted carbon of the oxirane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the nitro-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Formation of 2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)ethanone.

    Reduction: Formation of 2-[(4-Chlorobenzyl)amino]-1-(4-aminophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)-1-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)-1-ethanol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorobenzyl)amino]-1-(4-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.

    2-[(4-Chlorobenzyl)amino]-1-(4-methylphenyl)ethanol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-[(4-Chlorobenzyl)amino]-1-(4-nitrophenyl)-1-ethanol is unique due to the presence of both a nitro group and a chlorobenzyl group. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields.

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]-1-(4-nitrophenyl)ethanol

InChI

InChI=1S/C15H15ClN2O3/c16-13-5-1-11(2-6-13)9-17-10-15(19)12-3-7-14(8-4-12)18(20)21/h1-8,15,17,19H,9-10H2

InChI Key

FHUDGSCUHMFGGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)[N+](=O)[O-])O)Cl

Origin of Product

United States

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